(2Z)-2-(biphenyl-4-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl methanesulfonate
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Overview
Description
(2Z)-2-(biphenyl-4-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl methanesulfonate is a complex organic compound with a unique structure that combines biphenyl and benzofuran moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-(biphenyl-4-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl methanesulfonate typically involves multiple steps, including the formation of the biphenyl and benzofuran cores, followed by their coupling and subsequent functionalization. Common synthetic methods include:
Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction is used to form the biphenyl core by reacting aryl halides with aryl boronic acids.
Friedel-Crafts Acylation: This reaction is used to introduce the benzofuran moiety by acylating phenols with acyl chlorides in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-(biphenyl-4-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl methanesulfonate can undergo various chemical reactions, including:
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups onto the biphenyl or benzofuran rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, (2Z)-2-(biphenyl-4-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl methanesulfonate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies .
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms and interactions. Its structural features make it a valuable tool for investigating the activity of various enzymes and their inhibitors .
Medicine
Its ability to interact with biological targets makes it a promising lead compound for drug discovery .
Industry
In industry, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties .
Mechanism of Action
The mechanism of action of (2Z)-2-(biphenyl-4-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl methanesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Biphenyl Derivatives: Compounds with similar biphenyl structures, such as biphenyl-4-carboxylic acid and biphenyl-4-amine.
Benzofuran Derivatives: Compounds with similar benzofuran structures, such as 2,3-dihydrobenzofuran and 6-hydroxybenzofuran.
Uniqueness
What sets (2Z)-2-(biphenyl-4-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl methanesulfonate apart is its combination of biphenyl and benzofuran moieties, along with the methanesulfonate group. This unique structure provides distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C22H16O5S |
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Molecular Weight |
392.4 g/mol |
IUPAC Name |
[(2Z)-3-oxo-2-[(4-phenylphenyl)methylidene]-1-benzofuran-6-yl] methanesulfonate |
InChI |
InChI=1S/C22H16O5S/c1-28(24,25)27-18-11-12-19-20(14-18)26-21(22(19)23)13-15-7-9-17(10-8-15)16-5-3-2-4-6-16/h2-14H,1H3/b21-13- |
InChI Key |
DNJCEZRNWFDYIY-BKUYFWCQSA-N |
Isomeric SMILES |
CS(=O)(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=C(C=C3)C4=CC=CC=C4)/O2 |
Canonical SMILES |
CS(=O)(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC=C(C=C3)C4=CC=CC=C4)O2 |
Origin of Product |
United States |
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